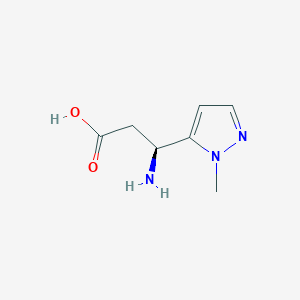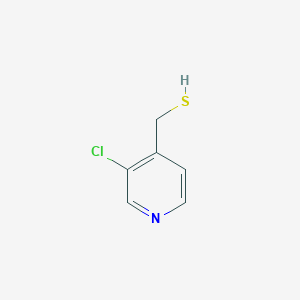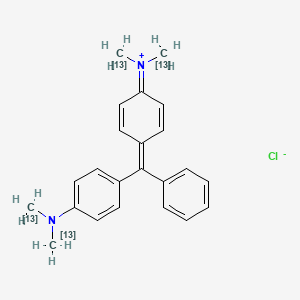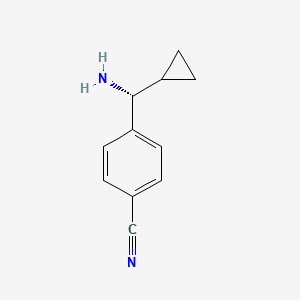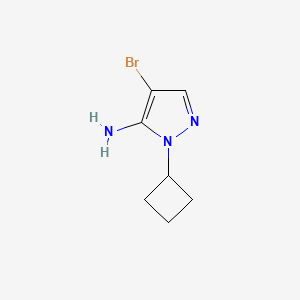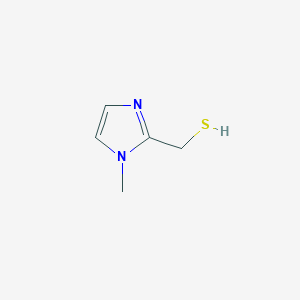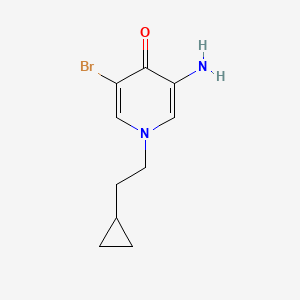
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyridinone core substituted with amino, bromo, and cyclopropylethyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative and introduce the amino and bromo substituents through selective functionalization reactions. The cyclopropylethyl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and cyclopropylethyl groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-chloro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
Propriétés
Formule moléculaire |
C10H13BrN2O |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
3-amino-5-bromo-1-(2-cyclopropylethyl)pyridin-4-one |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-13(4-3-7-1-2-7)6-9(12)10(8)14/h5-7H,1-4,12H2 |
Clé InChI |
GHTXJAYSNONPFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCN2C=C(C(=O)C(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


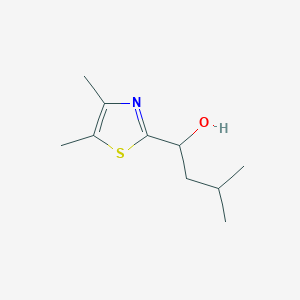
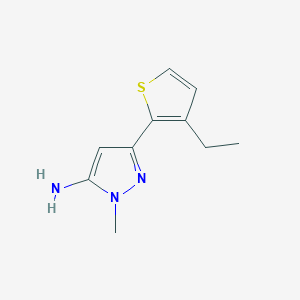
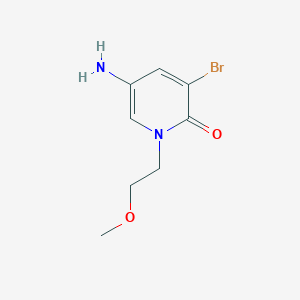

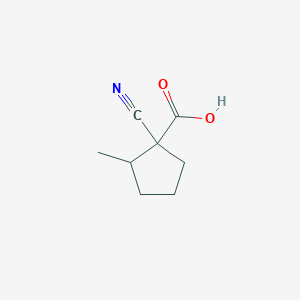
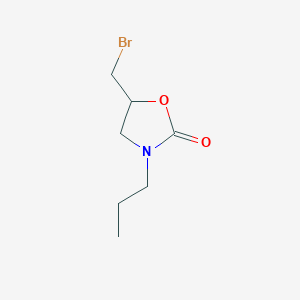
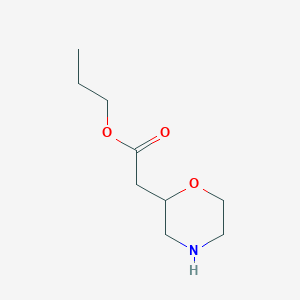
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
